Nvp-cgm097

描述

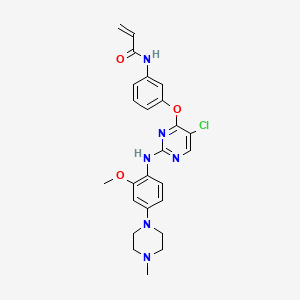

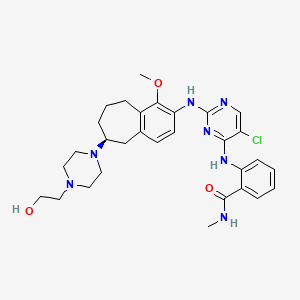

NVP-CGM097 is a highly potent and selective MDM2 inhibitor . It binds to the p53 binding-site of the Mdm2 protein, disrupting the interaction between both proteins, leading to an activation of the p53 pathway .

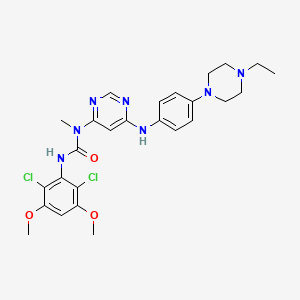

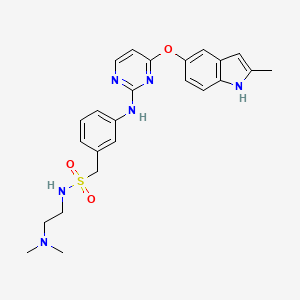

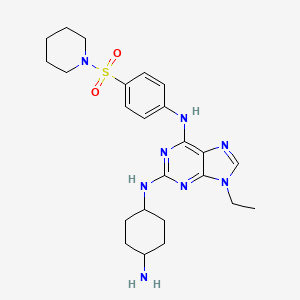

Molecular Structure Analysis

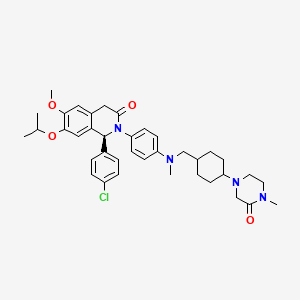

The molecular formula of this compound is C38H49ClN4O8S . Its exact mass is 756.30 and the molecular weight is 757.340 .

Chemical Reactions Analysis

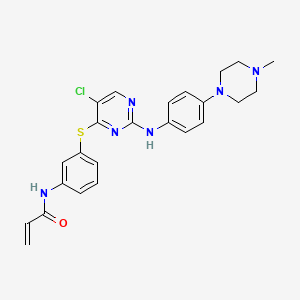

This compound is known to interact with the MDM2 protein, disrupting its interaction with the p53 protein . This disruption leads to the activation of the p53 pathway . In terms of its effect on ATP-binding cassette (ABC) transporters, this compound has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 659.26 and a molecular formula of C38H47ClN4O4 .

科学研究应用

药代动力学和药效学

Nvp-cgm097 在动物体内表现出理想的药代动力学和药效学特征,并具有优异的口服生物利用度 {svg_1}. 这会触发 p53 依赖性药效学生物标志物的快速和持续激活,导致多种 p53 野生型人癌的异种移植模型的肿瘤消退 {svg_2}.

耐药性

一项对接研究表明,this compound 倾向于与抑制位点结合,这导致转运蛋白发生轻微但关键的构象变化,并降低了 ATP 酶活性 {svg_3}. 这表明 this compound 可以与化疗药物联合使用,以抵消多药耐药性并改善抗肿瘤反应 {svg_4}.

蛋白质-蛋白质相互作用抑制

This compound 是一种有效且选择性的 MDM2 抑制剂 {svg_5}. 它旨在阻断 p53 和 MDM2 之间的蛋白质-蛋白质相互作用,MDM2 是一种 E3 泛素连接酶,可将 p53 作为蛋白酶体的降解目标 {svg_6}. 这使得 this compound 成为治疗癌症的有希望的候选药物 {svg_7}.

DNA 损伤反应

p53 蛋白也被称为“基因组守护者”,通过诱导细胞周期停滞、DNA 修复、凋亡或衰老来控制细胞对 DNA 损伤或其他应激刺激的反应 {svg_8}. This compound 通过抑制 MDM2 和激活 p53,可以潜在地增强细胞对 DNA 损伤的反应 {svg_9}.

作用机制

Target of Action

NVP-CGM097 is a highly potent and selective inhibitor of MDM2 . MDM2, also known as HDM2, is an E3 ubiquitin ligase that targets the p53 protein for degradation by the proteasome . The p53 protein, also known as the “guardian of the genome”, is a transcription factor that controls the cellular response to DNA damage or other stress stimuli through the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence .

Mode of Action

This compound binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The binding kinetics of this compound to MDM2 are characterized by a high association rate constant and a moderate dissociation rate constant .

Biochemical Pathways

The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in the induction of cell-cycle arrest, DNA repair, apoptosis, or senescence . In tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 that binds p53 with high affinity, thereby promoting its degradation as well as masking its ability to activate transcription .

Pharmacokinetics

This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . This triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .

Result of Action

This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . Its activity and selectivity have been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, the aberrant expression and function of ATP-binding cassette (ABC) transporters can lead to multidrug resistance (MDR), a major challenge in the treatment of tumors . This compound has been shown to reverse ABCB1-mediated MDR by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .

安全和危害

生化分析

Biochemical Properties

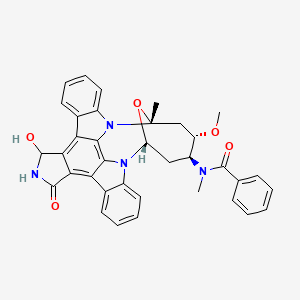

Nvp-cgm097 binds to the p53 binding-site of the MDM2 protein, disrupting the interaction between both proteins . This leads to an activation of the p53 pathway . The Ki value of this compound for human MDM2 is 1.3 nM, indicating a high binding affinity .

Cellular Effects

This compound activates p53 in human cells and induces robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells . It has been tested and confirmed across a large panel of cancer cell lines from the Cancer Cell Line Encyclopedia .

Molecular Mechanism

The molecular mechanism of this compound involves blocking the p53-MDM2 interaction using non-peptidic small-molecule inhibitors . By binding to the p53 pocket on the surface of MDM2, this compound effectively disrupts the interaction between p53 and MDM2 .

Temporal Effects in Laboratory Settings

This compound displays desirable pharmacokinetic and pharmacodynamic profiles in animals together with excellent oral bioavailability . It triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers resulting in tumor regression in multiple xenografted models of p53 wild-type human cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays desirable pharmacokinetic and pharmacodynamic profiles in animals, which triggers rapid and sustained activation of p53-dependent pharmacodynamic biomarkers .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By binding to MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the activation of the p53 pathway .

Subcellular Localization

Considering its mechanism of action, it is likely that this compound localizes to the nucleus where the p53-MDM2 interaction takes place .

属性

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSLRWKONPSRQ-CPOWQTMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313363-54-0 | |

| Record name | CGM-097 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313363540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGM-097 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UF6MSL0ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)